5-Chloroquinolin-8-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Dixit et al. (2010) focused on the synthesis of a novel bi-dentate ligand that incorporates both 8-hydroxyquinolines and sulfonamides within a single molecular framework, synthesized through the reaction of N-acetamidobenzene sulfonohydrazide with 5-chloromethyl-8-hydroxyquinoline hydrochloride. The antimicrobial activities of the synthesized compounds were evaluated against various bacterial and fungal strains, showing significant antimicrobial and antifungal activities compared to the parent 8-hydroxyquinoline and sulfonamides. This suggests potential applications in developing antimicrobial agents (Dixit et al., 2010).
Chemoselective Synthesis and Antimicrobial Evaluation
Krishna (2018) reported the chemoselective synthesis of a series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline. The antimicrobial activities of these derivatives were assessed in vitro, showing potent antibacterial and antifungal activities, particularly for 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate. This indicates their potential as antimicrobial agents (Krishna, 2018).
Chemosensor for Cadmium
Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 compound that selectively responds to Cd2+ ions over other tested metal ions via a significant increase in fluorescence. This property allows the compound to be potentially useful in measuring Cd2+ concentrations in waste effluent streams and food products, highlighting its application as a chemosensor for environmental monitoring (Prodi et al., 2001).
Future Directions
properties
IUPAC Name |
(5-chloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-11-9-12(2)17(10-16(11)23-3)25(21,22)24-15-7-6-14(19)13-5-4-8-20-18(13)15/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCWUVBWWHKEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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